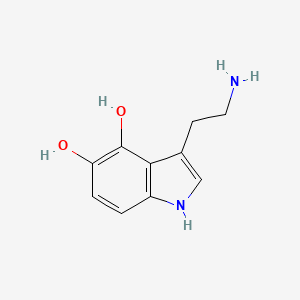
4,5-Dihydroxytryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxytryptamine is a derivative of tryptamine, a naturally occurring monoamine alkaloid. This compound is characterized by the presence of two hydroxyl groups attached to the indole ring at the 4th and 5th positions. It is known for its neurotoxic properties and is primarily used in scientific research to study the serotonergic system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxytryptamine typically involves the hydroxylation of tryptamine. One common method includes the use of specific oxidizing agents to introduce hydroxyl groups at the desired positions on the indole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the 4th and 5th positions .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory settings can be scaled up with appropriate modifications. This includes optimizing reaction conditions and using industrial-grade reagents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxytryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid intermediates, which are highly reactive.
Reduction: Reduction reactions can convert the quinonoid intermediates back to the original dihydroxy compound.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as sodium borohydride can be used to revert oxidation products.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include quinonoid intermediates and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4,5-Dihydroxytryptamine is widely used in scientific research due to its ability to selectively destroy serotonergic neurons. This property makes it a valuable tool for studying the role of serotonin in various physiological and behavioral processes. Some key applications include:
Neuroscience: Used to study the effects of serotonin depletion on behavior and brain function.
Pharmacology: Helps in understanding the mechanisms of action of serotonergic drugs.
Behavioral Studies: Used to investigate the role of serotonin in mood regulation, anxiety, and other behaviors
Mechanism of Action
The mechanism of action of 4,5-Dihydroxytryptamine involves its uptake by serotonergic neurons, where it undergoes auto-oxidation to form reactive quinonoid intermediates. These intermediates bind covalently to essential molecules within the neuron, leading to neuronal damage and cell death. This selective neurotoxicity is similar to the effects observed with other dihydroxytryptamines .
Comparison with Similar Compounds
- 5,6-Dihydroxytryptamine
- 5,7-Dihydroxytryptamine
Comparison: 4,5-Dihydroxytryptamine shares structural similarities with 5,6-Dihydroxytryptamine and 5,7-Dihydroxytryptamine, as all three compounds are indole derivatives with additional hydroxyl groups. the position of the hydroxyl groups differentiates them and influences their neurotoxic properties. This compound is unique in its specific hydroxylation pattern, which affects its reactivity and selectivity in targeting serotonergic neurons .
Properties
CAS No. |
42241-03-2 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indole-4,5-diol |
InChI |
InChI=1S/C10H12N2O2/c11-4-3-6-5-12-7-1-2-8(13)10(14)9(6)7/h1-2,5,12-14H,3-4,11H2 |
InChI Key |
HKPREGWFNPFQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CCN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















